

Oregon Green 488: A Technical Guide to its pH-Dependent Fluorescence

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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B15554820

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Oregon Green 488 is a bright, green-fluorescent dye widely utilized in life sciences research. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a lower acid dissociation constant (pKa), making it a valuable tool for specific biological applications.^[1] This technical guide provides an in-depth overview of the pKa of Oregon Green 488, its physicochemical properties, and detailed experimental protocols for its use as a pH indicator in cellular environments.

Physicochemical Properties of Oregon Green 488

The defining characteristic of Oregon Green 488 is its acidic pKa, which is typically reported to be in the range of 4.6 to 4.8.^{[1][2][3][4]} This property renders its fluorescence largely insensitive to pH fluctuations within the normal physiological range of cytoplasm (pH ~7.2-7.4).^{[2][3][4]} However, its fluorescence is highly dependent on pH in more acidic environments, making it an exceptional probe for monitoring pH changes within acidic organelles such as endosomes and lysosomes.^{[2][3][4]}

The quantitative photophysical and chemical properties of Oregon Green 488 are summarized in the table below for easy reference.

Property	Value	Source(s)
pKa	4.6 - 4.8	[1][2][3][4]
Excitation Maximum (λ_{ex})	496 - 501 nm	[1]
Emission Maximum (λ_{em})	524 - 526 nm	
Molar Extinction Coefficient (ϵ)	$\sim 76,000 \text{ cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield (Φ)	~ 0.91	[6]
Molecular Weight	368.3 g/mol	[1]

Experimental Protocols

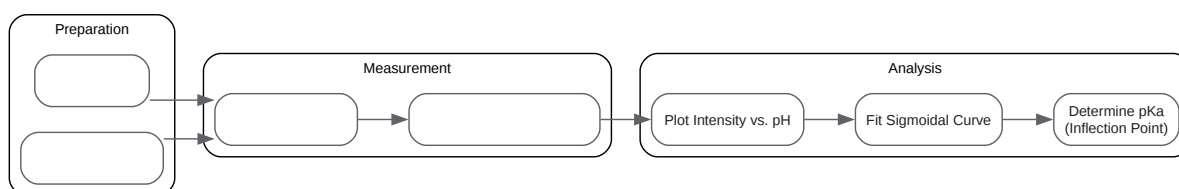
General Protocol for Spectrophotometric pKa Determination

The pKa of a fluorescent indicator like Oregon Green 488 can be determined by measuring its fluorescence intensity over a range of pH values. The fluorescence of the dye is proportional to the concentration of its deprotonated (fluorescent) form. The Henderson-Hasselbalch equation can be used to relate the fluorescence intensity to the pH and pKa.

Methodology:

- **Preparation of Buffers:** Prepare a series of buffers with known pH values spanning the expected pKa of the dye (e.g., from pH 3 to pH 7). It is crucial to use buffers with sufficient buffering capacity in the desired pH range.
- **Preparation of Dye Solution:** Prepare a stock solution of Oregon Green 488 in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- **Measurement of Fluorescence:**
 - Add a small aliquot of the Oregon Green 488 stock solution to each buffer to a final concentration where the fluorescence intensity is within the linear range of the spectrofluorometer.

- For each sample, measure the fluorescence emission at the dye's emission maximum (~524 nm) using its excitation maximum (~496 nm).
- Data Analysis:
 - Plot the fluorescence intensity as a function of pH. The resulting data should form a sigmoidal curve.
 - The pKa is the pH value at which the fluorescence intensity is half of the maximum intensity. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the sigmoidal curve.



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Workflow for the experimental determination of the pKa of Oregon Green 488.

Protocol for Measuring Endosomal/Lysosomal pH

Oregon Green 488 conjugated to dextran can be delivered to the endo-lysosomal pathway via fluid-phase endocytosis. Ratiometric imaging can then be used to determine the pH of these compartments.^[7]

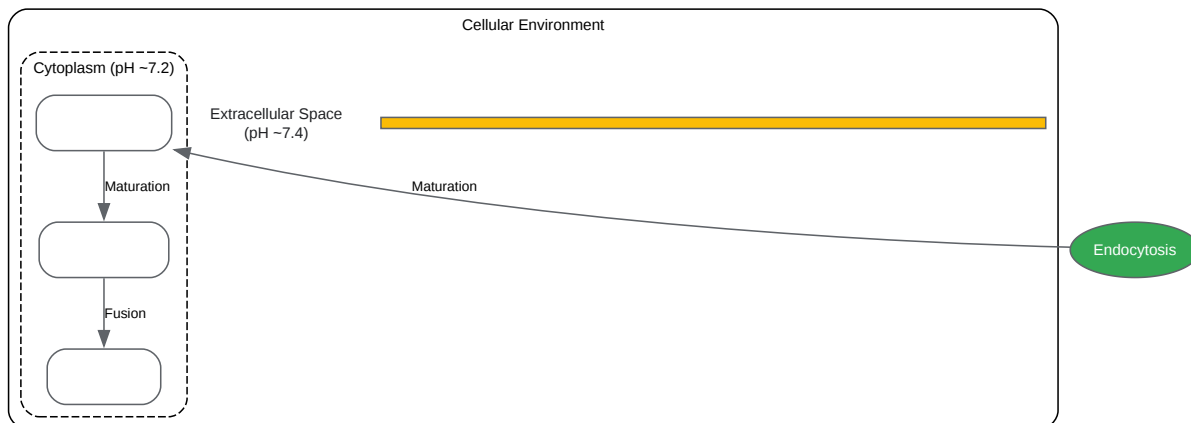
Methodology:

- Cell Culture and Labeling:
 - Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

- Incubate the cells with Oregon Green 488-dextran in the culture medium for a sufficient time to allow for endocytosis and trafficking to lysosomes (e.g., 1-2 hours).
- Wash the cells to remove excess dye from the medium.
- Calibration Curve Generation:
 - Prepare a set of calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
 - To equilibrate the intracellular and extracellular pH, treat the cells with a combination of ionophores, such as nigericin and monensin, in the calibration buffers.
 - Acquire fluorescence images of the cells in each calibration buffer. For ratiometric dyes, this involves exciting at two different wavelengths. For Oregon Green 488, which is not strictly ratiometric, a pH-insensitive dye can be co-loaded as a reference.
- Image Acquisition of Experimental Cells:
 - Acquire fluorescence images of the cells labeled with Oregon Green 488-dextran under normal physiological conditions.
- Data Analysis:
 - Measure the fluorescence intensity of individual endosomes/lysosomes in the calibration images and plot this against the known pH of the buffers to generate a calibration curve.
 - Measure the fluorescence intensity of endosomes/lysosomes in the experimental images and use the calibration curve to determine their pH.

Visualization of Application in Cellular Pathways

Oregon Green 488 is particularly useful for studying processes that involve changes in organellar pH, such as endocytosis. The following diagram illustrates the endocytic pathway and the associated decrease in pH, which can be monitored using Oregon Green 488.



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The endocytic pathway, showing the progressive acidification of organelles.

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